BenchChemオンラインストアへようこそ!

5-Bromo-6-(cyclopentyloxy)nicotinic acid

nAChR binding radioligand displacement structure-activity relationship

5-Bromo-6-(cyclopentyloxy)nicotinic acid (CAS 1493777-43-7) is a disubstituted pyridine-3-carboxylic acid derivative with molecular formula C₁₁H₁₂BrNO₃ and a molecular weight of 286.12 g/mol. It features a bromine atom at the 5-position and a cyclopentyloxy ether substituent at the 6-position of the nicotinic acid scaffold.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
CAS No. 1493777-43-7
Cat. No. B3104727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(cyclopentyloxy)nicotinic acid
CAS1493777-43-7
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=C(C=C(C=N2)C(=O)O)Br
InChIInChI=1S/C11H12BrNO3/c12-9-5-7(11(14)15)6-13-10(9)16-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,14,15)
InChIKeyUJYOHDICWFJBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(cyclopentyloxy)nicotinic Acid (CAS 1493777-43-7): Chemical Identity and Core Structural Features


5-Bromo-6-(cyclopentyloxy)nicotinic acid (CAS 1493777-43-7) is a disubstituted pyridine-3-carboxylic acid derivative with molecular formula C₁₁H₁₂BrNO₃ and a molecular weight of 286.12 g/mol . It features a bromine atom at the 5-position and a cyclopentyloxy ether substituent at the 6-position of the nicotinic acid scaffold . The compound belongs to the broader class of halogenated 6-alkoxy-nicotinic acids, which serve as versatile synthetic intermediates in medicinal chemistry and chemical biology owing to the orthogonal reactivity of the C5–Br bond (cross-coupling handle) and the C6–cyclopentyloxy group (modulator of lipophilicity and steric profile) .

Why 5-Bromo-6-(cyclopentyloxy)nicotinic Acid Cannot Be Replaced by a Simpler In-Class Analog


Compounds within the 5-bromo-6-alkoxy-nicotinic acid series are not functionally interchangeable. The identity of the 6-alkoxy substituent governs critical molecular properties — including lipophilicity (logP), aqueous solubility, steric bulk, and metabolic stability — that directly impact biological target engagement, pharmacokinetic profile, and downstream synthetic reactivity . Substituting the 6-cyclopentyloxy group with a smaller methoxy or ethoxy group yields compounds with markedly different partition coefficients and receptor-binding characteristics, while replacement with the non-brominated 6-(cyclopentyloxy)nicotinic acid eliminates the C5 cross-coupling site essential for late-stage diversification . The quantitative consequences of these structural variations are detailed below.

Quantitative Differentiation Evidence for 5-Bromo-6-(cyclopentyloxy)nicotinic Acid Versus Key Comparators


Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: Cyclopentyloxy vs. Smaller Alkoxy Analogs

5-Bromo-6-(cyclopentyloxy)nicotinic acid exhibits an EC₅₀ of 2.1 × 10³ nM (2.1 µM) in a [³H]-(−)-nicotine radioligand displacement assay against the nicotinic acetylcholine receptor [1]. This value provides a quantitative benchmark for nAChR engagement relative to 5-bromo-6-methoxynicotinic acid (CAS 1186194-46-6), which — as a component of the dual-function spermicidal agent WHI-07 — has reported antiviral activity but lacks publicly available nAChR affinity data in the same assay format . The cyclopentyloxy group introduces greater steric bulk and lipophilicity (estimated ΔlogP ≈ +1.0 to +1.5 units vs. methoxy) that may modulate receptor subtype selectivity and off-rate kinetics, though direct head-to-head subtype selectivity data remain unavailable in the open literature .

nAChR binding radioligand displacement structure-activity relationship

Molecular Weight and Lipophilicity Differentiation from Smaller 6-Alkoxy Congeners

The molecular weight of 5-bromo-6-(cyclopentyloxy)nicotinic acid is 286.12 g/mol, representing an increase of +54.09 g/mol (+23%) over the 6-methoxy analog (232.03 g/mol) and +40.06 g/mol (+16%) over the 6-ethoxy analog (246.06 g/mol) . The cyclopentyloxy substituent contributes an estimated computed logP (XLogP) of approximately 2–3 for the scaffold (based on the value of 2 reported for the non-brominated 6-(cyclopentyloxy)nicotinic acid), compared to estimated values of ~1.0–1.5 for the 6-methoxy analog . This lipophilicity increment places the compound in a more favorable LogD range for passive membrane permeability while retaining a molecular weight below 300 Da — consistent with typical fragment-based and lead-like chemical space [1].

physicochemical properties lipophilicity drug-likeness

Steric Differentiation: Cyclopentyloxy vs. Methoxy Substituent Volume and Rotatable Bond Count

The cyclopentyloxy group introduces a cyclic, conformationally constrained ether substituent at the 6-position. Compared to the 6-methoxy analog, the cyclopentyloxy group adds two additional sp³-hybridized carbon atoms within a ring system, increasing the calculated heavy atom count from 12 (methoxy analog) to 15 and the rotatable bond count by 2 relative to the methoxy substituent . The cyclopentyl ring adopts a low-energy envelope conformation that presents a steric profile distinct from both the linear ethoxy chain and the bulkier, more flexible cyclohexyloxy group (MW = 300.15 for 5-bromo-6-(cyclohexyloxy)nicotinic acid) . This intermediate steric bulk may be advantageous for filling hydrophobic pockets in protein binding sites that are inaccessible to smaller alkoxy groups but too constrained for the cyclohexyloxy analog.

steric parameters conformational analysis structure-based design

Dual Synthetic Handles: Orthogonal Reactivity of C5–Br and C3–COOH vs. Non-Brominated 6-(Cyclopentyloxy)nicotinic Acid

A key differentiation from the non-brominated analog 6-(cyclopentyloxy)nicotinic acid (CAS 509101-14-8) is the presence of the C5–Br bond, which serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) while the C3–COOH group enables independent amide, ester, or heterocycle formation . This orthogonal bifunctionality permits sequential or parallel diversification at two distinct positions of the pyridine ring without protecting-group manipulation — a capability not available with the non-brominated scaffold . Compared to 5-bromo-6-chloronicotinic acid (CAS 29241-62-1), which presents two halogen leaving groups with potentially competing reactivity, the title compound offers a single, unambiguous cross-coupling site.

synthetic intermediate cross-coupling parallel derivatization

Recommended Research and Procurement Scenarios for 5-Bromo-6-(cyclopentyloxy)nicotinic Acid (CAS 1493777-43-7)


Neuroscience Lead Generation Targeting Nicotinic Acetylcholine Receptors

The documented nAChR binding affinity (EC₅₀ = 2.1 µM) supports the use of 5-bromo-6-(cyclopentyloxy)nicotinic acid as a fragment-like starting point or scaffold-hopping reference for neuroscience programs targeting nicotinic receptor modulation [1]. The compound's molecular weight (286.12 g/mol) and estimated moderate lipophilicity place it within lead-like chemical space, suitable for further optimization of potency and subtype selectivity through structure-guided derivatization at the C5–Br and C3–COOH positions .

Parallel Library Synthesis via Orthogonal C5 and C3 Diversification

The orthogonal reactivity of the C5 bromine (palladium-catalyzed cross-coupling) and C3 carboxylic acid (amide coupling, esterification) makes this compound a strategic building block for generating focused compound libraries [1]. Procurement is justified when the synthetic plan requires sequential diversification without protecting-group strategies — a workflow advantage over non-halogenated 6-alkoxy-nicotinic acids and a chemoselectivity advantage over 5-bromo-6-chloro-nicotinic acid .

Physicochemical Property Fine-Tuning in Lead Optimization

When an existing 6-methoxy or 6-ethoxy nicotinic acid lead series requires increased lipophilicity and steric bulk to improve membrane permeability or fill a hydrophobic protein pocket, 5-bromo-6-(cyclopentyloxy)nicotinic acid offers a quantifiable step change: ΔMW ≈ +40–54 Da and estimated ΔlogP ≈ +0.5 to +1.5 relative to smaller alkoxy analogs [1]. This allows systematic exploration of property-activity relationships without exceeding the MW 300 Da threshold commonly targeted in fragment-to-lead campaigns [2].

Receptor Occupancy and Selectivity Profiling Studies

The cyclopentyloxy group introduces conformational constraint absent in linear alkoxy chains, which may contribute to differential binding kinetics at nAChR subtypes or other nicotinic acid-recognizing targets. Researchers conducting radioligand competition binding panels or functional assays across nAChR subtypes (α4β2, α7, α3-containing) can use the available EC₅₀ = 2.1 µM binding data as a calibration point for establishing selectivity windows [1]. Procurement of comparators (6-methoxy, 6-ethoxy, 6-cyclohexyloxy analogs) alongside the title compound enables head-to-head profiling not yet available in the public literature.

Quote Request

Request a Quote for 5-Bromo-6-(cyclopentyloxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.